2-(3-Chloro-3-butenyl)benzoic acid

Overview

Description

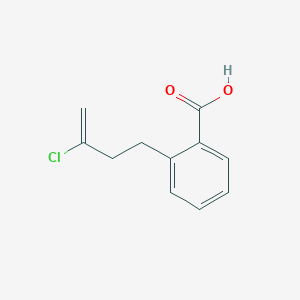

2-(3-Chloro-3-butenyl)benzoic acid is an organic compound with the molecular formula C11H11ClO2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-chloro-3-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-3-butenyl)benzoic acid typically involves the reaction of benzoic acid derivatives with appropriate chlorinated butenyl compounds. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 3-chloro-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or diols.

Reduction: Reduction of the compound can be achieved using hydrogenation catalysts, converting the double bond in the butenyl group to a single bond.

Substitution: The chloro group in the butenyl moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Saturated butyl derivatives.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-3-butenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzoic acid derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-3-butenyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and butenyl groups can participate in covalent bonding with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

3-Chlorobenzoic acid: Similar structure but lacks the butenyl group.

4-Chlorobenzoic acid: Similar structure with the chloro group at a different position.

2-(3-Bromo-3-butenyl)benzoic acid: Similar structure with a bromo group instead of a chloro group.

Uniqueness: 2-(3-Chloro-3-butenyl)benzoic acid is unique due to the presence of both a chloro and a butenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Biological Activity

2-(3-Chloro-3-butenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a chloro group and a butenyl side chain, may contribute to its biological effects by enabling interactions with various cellular targets. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety attached to a 3-chloro-3-butenyl group. This configuration is crucial for its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators. This apoptotic effect is attributed to the compound's ability to interact with specific proteins involved in cell signaling pathways related to cancer progression .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The chloro and butenyl groups may participate in covalent bonding with nucleophilic sites on enzymes or receptors, altering their function.

- Signal Pathway Modulation : The compound may influence various signaling pathways, including those involved in inflammation and apoptosis.

- Protein Interaction : It can bind to specific proteins, affecting their activity and stability within cellular processes .

Study on Antimicrobial Activity

In a recent study, the antimicrobial efficacy of this compound was evaluated against multiple Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Study on Anticancer Effects

A study focusing on the anticancer effects demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer cell lines. The compound was shown to activate apoptotic pathways, as evidenced by increased levels of cleaved caspases and changes in mitochondrial membrane potential .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals that variations in substituents significantly influence biological activity. For instance, compounds with different halogen substitutions (bromo or iodo instead of chloro) exhibit distinct reactivity profiles and biological effects. The following table summarizes key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, apoptosis |

| 4-(3-Bromo-3-butenyl)benzoic acid | Low | Moderate | Protein interaction |

| 4-(3-Iodo-3-butenyl)benzoic acid | Moderate | Low | Unknown |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chloro-3-butenyl)benzoic acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of benzoic acid derivatives with 3-chloro-3-butenyl halides. Optimization involves adjusting reaction temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst loading (e.g., Lewis acids like FeCl₃) to enhance yield . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Monitor reaction progress using TLC with UV visualization.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, LC-MS for purity assessment and molecular ion verification , and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For crystalline samples, X-ray diffraction (using SHELX software for structure refinement) provides unambiguous confirmation of molecular geometry . Quantify impurities via HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the structural analysis of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* level) to predict bond lengths and angles, then cross-validate with experimental X-ray crystallography data . If discrepancies arise (e.g., in dihedral angles), assess solvent effects or crystal packing forces. Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing the crystal structure . For dynamic behavior, employ VT-NMR to study conformational changes in solution.

Q. What strategies are recommended for elucidating unexpected byproducts formed during the synthesis of this compound?

- Methodological Answer : Use high-resolution LC-MS to identify molecular formulas of byproducts . For structural assignment, isolate via preparative HPLC and analyze with 2D NMR (COSY, HSQC). Compare fragmentation patterns in MS/MS spectra with predicted pathways. If halogenated byproducts are suspected (e.g., di-chlorinated derivatives), conduct isotopic labeling or kinetic studies to trace chlorination pathways .

Q. How can solvent effects and steric factors be systematically investigated to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design a DoE (Design of Experiments) matrix varying solvents (polar aprotic vs. non-polar), temperature, and base strength (e.g., K₂CO₃ vs. DBU). Use Hammett substituent constants to predict electronic effects on reactivity. For steric hindrance, compare yields using branched vs. linear alkyl halides. Monitor intermediates via in-situ FT-IR or Raman spectroscopy .

Q. What experimental approaches are suitable for studying the environmental fate and degradation pathways of this compound in aquatic systems?

- Methodological Answer : Conduct aqueous photolysis studies under UV-Vis light (λ > 290 nm) to track degradation kinetics via LC-MS. Identify metabolites using HRAM (High-Resolution Accurate Mass) spectrometry . For microbial degradation, use ISO 14592 biodegradation tests with activated sludge and GC-MS analysis of volatile byproducts . Assess adsorption potential via batch experiments with activated carbon or soil matrices, fitting data to Freundlich/Langmuir models .

Q. Data Contradiction Analysis

- Example : Conflicting NMR signals between synthetic batches may arise from rotamers or polymorphism . Address this by recording spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to coalesce rotameric peaks or perform PXRD to detect polymorphic forms .

Q. Key Methodological Tools

Properties

IUPAC Name |

2-(3-chlorobut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPNBVSLEVRPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641256 | |

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-87-2 | |

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.